molecular formula C13H14FN3O4S B2376566 N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2176152-49-9

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2376566
CAS No.: 2176152-49-9
M. Wt: 327.33
InChI Key: AKVMYULDKZVXSV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions, a fluorophenyl group, and a methanesulfonamide moiety. These structural elements contribute to its reactivity and potential utility in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of methoxy groups at the 2 and 4 positions. The fluorophenyl group is then attached via a substitution reaction, and finally, the methanesulfonamide moiety is introduced through sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide has been explored for various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it can be used to create more complex molecules.

    Biology: Its potential as a bioactive compound makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-bromophenyl)methanesulfonamide
  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-3-5-10(14)6-4-9/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVMYULDKZVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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